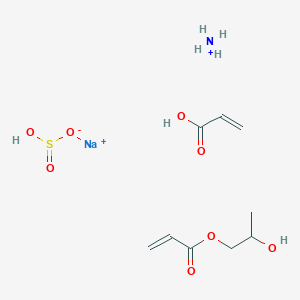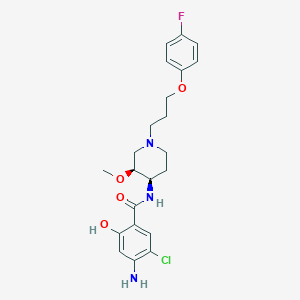
2-Propenoic acid, telomer with 2-hydroxypropyl 2-propenoate and sodium hydrogen sulfite, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s is a complex chemical compound used in various industrial and scientific applications. This compound is known for its unique properties and versatility, making it valuable in multiple fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s involves the telomerization of 2-propenoic acid with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite. The reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s has a wide range of scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create various polymers and copolymers.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other materials
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt
- Other telomers of 2-propenoic acid with different functional groups and substituents
Uniqueness
What sets 2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s apart is its unique combination of functional groups, which confer specific properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical and physical characteristics .
Eigenschaften
CAS-Nummer |
100486-98-4 |
|---|---|
Molekularformel |
C9H19NNaO8S+ |
Molekulargewicht |
324.31 g/mol |
IUPAC-Name |
azanium;sodium;hydrogen sulfite;2-hydroxypropyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C6H10O3.C3H4O2.H3N.Na.H2O3S/c1-3-6(8)9-4-5(2)7;1-2-3(4)5;;;1-4(2)3/h3,5,7H,1,4H2,2H3;2H,1H2,(H,4,5);1H3;;(H2,1,2,3)/q;;;+1; |
InChI-Schlüssel |
LPEIRCOCZBHMHO-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C=C)O.C=CC(=O)O.[NH4+].OS(=O)[O-].[Na+] |
Isomerische SMILES |
CC(COC(=O)C=C)O.C=CC(=O)O.[NH4+].OS(=O)[O-].[Na+] |
Kanonische SMILES |
CC(COC(=O)C=C)O.C=CC(=O)O.[NH4+].OS(=O)[O-].[Na+] |
Synonyme |
2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)









